molecular formula C17H16ClN3O3S B2972407 N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-77-7

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2972407
CAS No.: 946317-77-7
M. Wt: 377.84
InChI Key: AFYZIJQMXUCNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, hydroxybenzotriazole.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole and oxazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to its combination of benzothiazole and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10-8-13(24-20-10)16(22)21(9-11-4-3-7-23-11)17-19-15-12(18)5-2-6-14(15)25-17/h2,5-6,8,11H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYZIJQMXUCNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.